1-(1-Propenyl)-3-(trifluoromethyl)benzene
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Overview
Description
1-(1-Propenyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a propenyl group and a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-(1-Propenyl)-3-(trifluoromethyl)benzene typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the alkylation of benzene derivatives with propenyl and trifluoromethyl groups. One common method involves the Friedel-Crafts alkylation reaction, where benzene reacts with 1-chloropropene and trifluoromethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The temperature is maintained between 0°C to 50°C to control the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and high yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
1-(1-Propenyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the propenyl group to form the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group can be replaced by other functional groups such as nitro, amino, or halogen groups using appropriate reagents and conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalyst, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions include carboxylic acids, ketones, alkanes, and substituted benzene derivatives.
Scientific Research Applications
1-(1-Propenyl)-3-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of bioactive molecules, including pharmaceuticals and agrochemicals. Its trifluoromethyl group is known to enhance the biological activity and metabolic stability of compounds.
Medicine: Research is ongoing to explore the potential of this compound in drug discovery and development. Its derivatives may exhibit therapeutic properties against various diseases.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Propenyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity and function.
Pathways Involved: The trifluoromethyl group can influence the electronic properties of the compound, affecting its reactivity and interactions with biological targets. The propenyl group can undergo metabolic transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
1-(1-Propenyl)-3-(trifluoromethyl)benzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(1-Propenyl)-2-(trifluoromethyl)benzene and 1-(1-Propenyl)-4-(trifluoromethyl)benzene share structural similarities but differ in the position of the trifluoromethyl group on the benzene ring.
Uniqueness: The position of the trifluoromethyl group in this compound can influence its chemical reactivity and biological activity. This compound may exhibit distinct properties compared to its isomers, making it valuable for specific applications.
Properties
CAS No. |
58879-30-4 |
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Molecular Formula |
C10H9F3 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
1-[(E)-prop-1-enyl]-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H9F3/c1-2-4-8-5-3-6-9(7-8)10(11,12)13/h2-7H,1H3/b4-2+ |
InChI Key |
OUZWHCIDWBRHFD-DUXPYHPUSA-N |
Isomeric SMILES |
C/C=C/C1=CC(=CC=C1)C(F)(F)F |
Canonical SMILES |
CC=CC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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